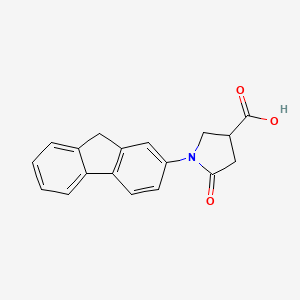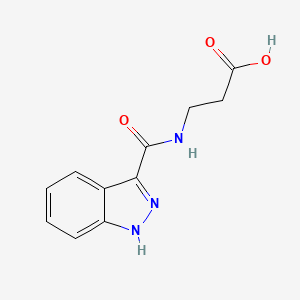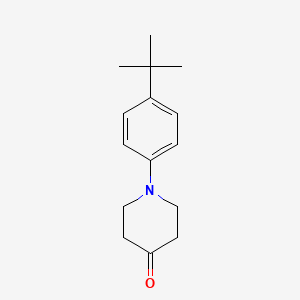
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline
Vue d'ensemble
Description
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline is not fully understood, but it is believed to involve the inhibition of various molecular targets, such as protein kinases, enzymes, and receptors. In cancer cells, this compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell growth and survival. It has also been found to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and apoptosis. In addition, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been found to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has exhibited antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline in lab experiments include its potent biological activity, its ability to target multiple molecular pathways, and its potential as a therapeutic agent in various diseases. However, there are also limitations associated with the use of this compound, including its low solubility in water, its potential toxicity, and its lack of selectivity for specific molecular targets. Therefore, it is important to use appropriate dosages and experimental conditions to minimize these limitations.
Orientations Futures
There are several future directions for the research and development of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the molecular targets and mechanisms of action of this compound, which will provide insights into its potential therapeutic applications. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline in vivo will be important for the development of effective and safe therapeutic strategies. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Applications De Recherche Scientifique
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has exhibited antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
Propriétés
IUPAC Name |
4-chloro-2-(5-methylthiophen-2-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)13-15-10-5-3-2-4-9(10)12(14)16-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFFPVVGEVYRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropyl-1-(2-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374348.png)
![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)
![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374381.png)

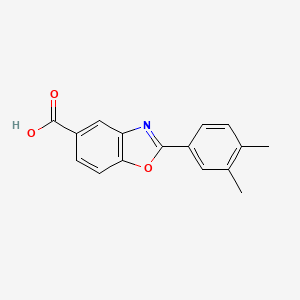


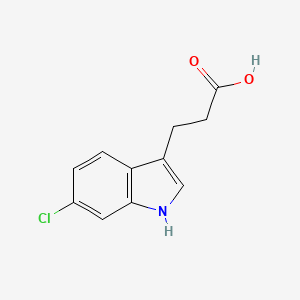
![3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B3374404.png)
